3-Bromo-2-chloroquinoline

Description

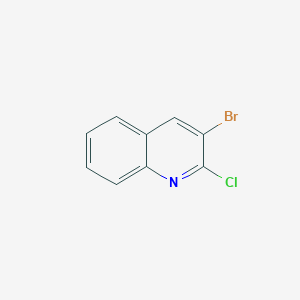

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWUFTQVKMNRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459131 | |

| Record name | 3-BROMO-2-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101870-60-4 | |

| Record name | 3-BROMO-2-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 3-Bromo-2-chloroquinoline in Contemporary Drug Discovery

CAS Number: 101870-60-4

Foreword for the Advanced Researcher

This technical guide delves into the core attributes of 3-Bromo-2-chloroquinoline, a pivotal heterocyclic intermediate. For the seasoned researcher, scientist, and drug development professional, the strategic value of a molecule lies not just in its structure, but in its synthetic accessibility, predictable reactivity, and potential for diversification. This compound excels in these areas, offering a synthetically versatile platform for the construction of complex molecular architectures. Its quinoline core is a well-established "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[1] The strategic placement of two distinct halogens—a more reactive bromine at the 3-position and a less reactive chlorine at the 2-position—provides a blueprint for sequential, regioselective functionalization. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, the logic of its reactivity in key cross-coupling reactions, and its demonstrated utility in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.[1][2]

I. Core Molecular Attributes and Physicochemical Properties

This compound is a dihalogenated quinoline derivative with the molecular formula C₉H₅BrClN.[3] Its structure presents a unique combination of electronic and steric properties that are central to its synthetic utility.

| Property | Value | Source |

| CAS Number | 101870-60-4 | [3] |

| Molecular Formula | C₉H₅BrClN | [3] |

| Molecular Weight | 242.5 g/mol | [3] |

| Monoisotopic Mass | 240.9294 Da | [3] |

| XlogP (predicted) | 3.8 | [3] |

| Appearance | Solid | N/A |

| Melting Point | 96-98 °C | N/A |

| Boiling Point | 311.2±22.0 °C (Predicted) | N/A |

II. Strategic Synthesis of this compound

The most direct and regioselective synthesis of this compound is achieved through the Sandmeyer reaction, a classic and reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[4][5] This approach leverages the readily available precursor, 2-chloro-3-aminoquinoline.

Diagram: Synthetic Pathway via Sandmeyer Reaction

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established principles of the Sandmeyer reaction applied to quinoline systems.[4][6][7]

-

Diazotization:

-

Suspend 2-chloro-3-aminoquinoline (1.0 equiv) in a solution of aqueous hydrobromic acid (HBr).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Observe the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8]

-

III. Reactivity and Synthetic Applications

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 3-position.[9] This regioselectivity is a cornerstone of its application in building molecular complexity.

Diagram: Regioselective Cross-Coupling Reactions

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-2-chloroquinoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloroquinoline

Abstract

This compound is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. Its unique substitution pattern, featuring two distinct halogen atoms at the C2 and C3 positions, allows for sequential and regioselective functionalization, making it a valuable synthon for drug development professionals. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, grounded in established chemical principles. We will dissect two robust and field-proven methodologies: the construction from 3-bromoquinoline via a quinolinone intermediate and the Sandmeyer-type transformation of a 2-chloroquinoline precursor. This document is intended for researchers and scientists, offering not only step-by-step protocols but also the underlying chemical logic, comparative analysis of the routes, and visual diagrams to elucidate the reaction pathways.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic placement of halogen atoms on this bicyclic system provides synthetic handles for introducing further complexity through cross-coupling reactions. This compound is a particularly sought-after building block because the differential reactivity of the C-Br and C-Cl bonds enables programmed, stepwise derivatization. The chlorine at the C2 position is susceptible to nucleophilic aromatic substitution, while the bromine at the C3 position is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This orthogonal reactivity is paramount in the efficient construction of drug candidates and functional materials. For instance, related substituted 2-chloroquinolines serve as key intermediates in the synthesis of potent antitubercular agents like Bedaquiline.[2][3] This guide focuses on providing reliable and reproducible pathways to this critical intermediate.

Primary Synthetic Pathways

Two principal and validated retrosynthetic approaches for the synthesis of this compound are detailed below. Each pathway offers distinct advantages and is suited for different starting material availability and laboratory capabilities.

Pathway A: Synthesis from 3-Bromoquinoline via a 2(1H)-Quinolinone Intermediate

This three-step pathway is a logical and efficient method when beginning with commercially available 3-bromoquinoline. The strategy involves the initial activation of the C2 position via N-oxidation, followed by rearrangement to a 2-quinolinone (carbostyril), which is then readily converted to the target 2-chloro derivative. A novel and efficient one-pot conversion from the 3-bromocarbostyril intermediate has been reported, highlighting the practicality of this route.[4]

Caption: Synthesis of this compound from 3-bromoquinoline.

Step 1: Synthesis of 3-Bromoquinoline N-oxide

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromoquinoline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The use of m-CPBA is a standard and effective method for the N-oxidation of heterocyclic amines.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-bromoquinoline N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-Bromo-2(1H)-quinolinone

-

Setup: Place the crude 3-bromoquinoline N-oxide into a round-bottom flask.

-

Reagent Addition: Add acetic anhydride (Ac₂O) in excess (e.g., 10-20 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 140 °C) for 2-4 hours. This step proceeds through a rearrangement mechanism where the acetate attacks the C2 position, followed by hydrolysis to the stable 2-quinolinone tautomer.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water to hydrolyze the excess acetic anhydride. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 3-bromo-2(1H)-quinolinone.

Step 3: Synthesis of this compound

-

Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place the 3-bromo-2(1H)-quinolinone (1.0 equiv).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equiv). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-6 hours. The reaction converts the amide functional group of the quinolinone into the chloro group.

-

Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will quench the excess POCl₃. The product will precipitate. Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃ solution) to a pH of ~7-8. Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol or isopropanol can be performed for further purification.

Pathway B: Sandmeyer Reaction of 3-Amino-2-chloroquinoline

This pathway leverages the classic and highly reliable Sandmeyer reaction to introduce the bromine atom at the C3 position.[5][6] The key challenge of this route is the synthesis of the requisite precursor, 3-amino-2-chloroquinoline. A logical approach to this precursor begins with 2-chloroquinoline, proceeding through nitration and subsequent reduction. This method provides an excellent demonstration of directing group effects in electrophilic aromatic substitution on the quinoline core.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-benzyl-6-bromo-2-chloroquinoline | 654655-68-2 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-2-chloroquinoline chemical properties

An In-depth Technical Guide to 3-Bromo-2-chloroquinoline for Advanced Research

Abstract

This compound is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional building block, it possesses two distinct reactive sites—a chlorine atom at the C2 position and a bromine atom at the C3 position—which can be selectively functionalized. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its application as a key intermediate in the synthesis of complex molecular architectures and pharmacologically active agents.

Physicochemical and Structural Properties

This compound is typically an off-white solid at room temperature.[1] Its structural backbone is the quinoline bicyclic system, a "privileged structure" in medicinal chemistry due to its prevalence in approved drugs.[2] The strategic placement of the two halogen atoms dictates its unique reactivity profile.

A summary of its core properties is presented below:

| Property | Value | Reference(s) |

| CAS Number | 101870-60-4 | [3][4] |

| Molecular Formula | C₉H₅BrClN | [1][4] |

| Molecular Weight | 242.50 g/mol | [4][5] |

| Appearance | Off-white solid | [1] |

| Purity | Commonly available at ≥97% | [1] |

| Storage Conditions | 2-8°C, typically in a refrigerator | [1][4] |

| IUPAC Name | This compound | [1] |

| SMILES | ClC1=NC2=CC=CC=C2C=C1Br | [1] |

Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. While specific spectra are dependent on acquisition conditions, the expected data provides a reliable fingerprint for structural confirmation.[6]

-

Mass Spectrometry (MS): The mass spectrum is distinguished by a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[6] This results in a characteristic pattern of four peaks for the molecular ion (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺), which provides definitive evidence for the presence of one bromine and one chlorine atom.[7] Predicted collision cross-section (CCS) values can further aid in its identification.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to display five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at the C4 position is anticipated to be the most deshielded (downfield shift) due to the anisotropic effects of the adjacent nitrogen and the C3-bromine. The remaining four protons on the benzene portion of the ring system will exhibit splitting patterns characteristic of a substituted benzene ring.[6][9]

-

¹³C NMR: The carbon NMR spectrum should show nine signals for the nine unique carbon atoms in the molecule. The carbons attached to the electronegative nitrogen (C2, C8a) and halogens (C2, C3) will be shifted downfield.[10][11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to C=C and C=N stretching vibrations within the aromatic quinoline system (approx. 1500-1620 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and C-Cl/C-Br stretching vibrations in the fingerprint region (below 1000 cm⁻¹).[7]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available 3-bromoquinoline. One effective pathway involves the formation of a carbostyril (quinolin-2-one) intermediate, which is subsequently chlorinated.[12] This multi-step process leverages established transformations in heterocyclic chemistry.

Sources

- 1. This compound 97% | CAS: 101870-60-4 | AChemBlock [achemblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 9. m.youtube.com [m.youtube.com]

- 10. 3-Bromoquinoline(5332-24-1) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Solubility of 3-Bromo-2-chloroquinoline

Introduction: The Quinoline Scaffold in Medicinal Chemistry and the Significance of Solubility

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The precise functionalization of the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. 3-Bromo-2-chloroquinoline represents a synthetically useful intermediate, offering two distinct halogenated positions amenable to further chemical modification. Its structural analogues have been explored in various therapeutic areas, underscoring the potential of this compound in medicinal chemistry research.[1][2]

The journey of a promising compound from a laboratory curiosity to a clinical candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a critical parameter that profoundly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[3][4] A compound with low aqueous solubility may exhibit dissolution rate-limited absorption, leading to suboptimal in vivo exposure and potentially misleading structure-activity relationship (SAR) data. Therefore, a thorough understanding and accurate determination of a compound's solubility profile at the early stages of drug discovery are paramount.[3][4][5]

This technical guide provides a comprehensive framework for characterizing the solubility of this compound. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in various solvent systems. The methodologies described herein are grounded in established principles of physical chemistry and are widely adopted in the pharmaceutical industry.

Physicochemical Properties of this compound: A Predictive Overview

A molecule's solubility is intrinsically linked to its structural and electronic properties. While experimental determination is the gold standard, an initial in silico assessment can provide valuable insights.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C9H5BrClN | [6] |

| Molecular Weight | 242.5 g/mol | [6] |

| XlogP (Predicted) | 3.8 | [6] |

| Hydrogen Bond Acceptors | 1 (the quinoline nitrogen) | |

| Hydrogen Bond Donors | 0 |

The high predicted XlogP value suggests that this compound is a lipophilic compound, which would indicate a preference for non-polar, organic solvents over aqueous media. The absence of hydrogen bond donors and the presence of only a single hydrogen bond acceptor further imply that its interactions with protic solvents like water will be limited, likely resulting in low aqueous solubility.

Experimental Determination of Solubility: Methodologies and Best Practices

The experimental measurement of solubility can be broadly categorized into two types: thermodynamic (equilibrium) solubility and kinetic solubility.[3][7] The choice of method often depends on the stage of drug discovery and the amount of compound available.

Thermodynamic Equilibrium Solubility: The "Gold Standard"

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute at a specific temperature and pressure.[4][8] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[7]

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF) pH 1.2, organic solvents)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After the equilibration period, let the vials stand to allow the excess solid to sediment. For more complete separation, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.

Causality and Self-Validation:

-

Why excess solid? The continuous presence of the solid phase ensures that the solution remains saturated, a fundamental requirement for measuring equilibrium solubility.

-

Why prolonged agitation? This is to overcome any kinetic barriers to dissolution and ensure that the system reaches a true thermodynamic equilibrium.

-

Why filtration? The presence of even minute solid particles in the sample will lead to an overestimation of the solubility.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility is a measure of how much of a compound, typically dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), can be added to an aqueous buffer before it precipitates.[3] This method is faster and requires less compound than the shake-flask method, making it suitable for the early stages of drug discovery where large numbers of compounds are screened.[3][7]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplate (UV-transparent if using a plate reader)

-

Multi-channel pipette

-

Plate shaker

-

UV-Vis microplate reader or HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to another 96-well plate containing the aqueous buffer. This rapid change in solvent environment will induce precipitation for concentrations above the kinetic solubility limit.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: The point of precipitation can be detected by various means:

-

Turbidimetry: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Direct UV Quantification: After centrifugation of the plate to pellet the precipitate, the concentration of the dissolved compound in the supernatant can be measured by UV absorbance and compared to a standard curve.[3]

-

Causality and Self-Validation:

-

Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of drug-like molecules.[3]

-

Why a rapid addition to buffer? The "solvent-shift" nature of the experiment is designed to quickly identify the supersaturation limit, which is the kinetic solubility.

-

Why a 96-well plate format? This allows for high-throughput screening of multiple compounds or conditions simultaneously.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the decision-making process and experimental workflow for characterizing the solubility of a novel compound like this compound.

Caption: A workflow for determining the solubility of a novel compound.

Conclusion and Forward Look

Understanding the solubility of this compound is a critical first step in evaluating its potential as a building block for novel therapeutic agents. This guide has provided a comprehensive overview of the principles and detailed protocols for the experimental determination of both thermodynamic and kinetic solubility. While pre-existing data for this specific molecule is sparse, the methodologies outlined herein provide a robust and validated path for researchers to generate this crucial data. Accurate solubility data will enable informed decisions in hit-to-lead campaigns, guide formulation development, and ultimately contribute to the successful advancement of new drug candidates. The application of these fundamental principles of physical chemistry is an indispensable part of modern, data-driven drug discovery.

References

- Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: Google Cloud URL

- Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC Source: Google Cloud URL

- Title: (PDF)

- Title: Compound solubility measurements for early drug discovery | Computational Chemistry Source: Google Cloud URL

- Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Google Cloud URL

- Title: 3-Benzyl-7-Bromo-2-Chloroquinoline - MySkinRecipes Source: MySkinRecipes URL

- Title: An In-depth Technical Guide on the Solubility of 3-bromo-7-chloro-1-benzothiophene and Related Compounds in Organic Solvents - Benchchem Source: Benchchem URL

- Title: this compound (C9H5BrClN)

- Title: 6-Bromo-2-chloro quinoline | 1810-71-5 - J&K Scientific LLC Source: J&K Scientific LLC URL

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 3-Benzyl-7-Bromo-2-Chloroquinoline [myskinrecipes.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. asianpubs.org [asianpubs.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to the NMR Spectral Data of 3-Bromo-2-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Structure Elucidation with Predictive Analysis and Proven Methodologies

In the realm of medicinal chemistry and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a critical prerequisite for advancing research and development. 3-Bromo-2-chloroquinoline, a halogenated quinoline derivative, presents a unique substitution pattern whose characterization is paramount for understanding its potential applications.

Predicted NMR Spectral Data for this compound

The following spectral data are predicted based on the established principles of NMR spectroscopy and analysis of structurally related compounds.[1][2] The introduction of a chloro group at the C2 position and a bromo group at the C3 position significantly influences the electronic environment of the quinoline core.

-

Electron-Withdrawing Effects : The nitrogen atom in the quinoline ring is strongly electron-withdrawing, which deshields adjacent nuclei, causing their signals to appear at a lower field (higher ppm).[1] The chlorine and bromine atoms also exert a strong electron-withdrawing inductive effect, further deshielding nearby protons and carbons.

-

Anisotropy and Steric Effects : The magnetic anisotropy of the C-X (halogen) bonds and potential steric interactions can also contribute to shifts in proton resonances.[3]

Molecular Structure and Numbering

For clarity, the standard IUPAC numbering for the quinoline ring is used throughout this guide.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | 8.3 - 8.5 | s | - | Singlet due to absence of adjacent protons. Strongly deshielded by the adjacent nitrogen and the anisotropic effect of the C3-Br bond. |

| H8 | 8.1 - 8.3 | d | 8.0 - 8.5 | Deshielded due to the peri-effect of the nitrogen lone pair.[1] Coupled to H7. |

| H5 | 7.9 - 8.1 | d | 8.0 - 8.5 | Typical aromatic proton on the carbocyclic ring, coupled to H6. |

| H7 | 7.8 - 8.0 | ddd | J = 8.0-8.5, 7.0-7.5, 1.0-1.5 | Coupled to H6 (ortho), H8 (ortho), and H5 (meta). Appears as a triplet of doublets or doublet of doublets. |

| H6 | 7.6 - 7.8 | ddd | J = 8.0-8.5, 7.0-7.5, 1.0-1.5 | Coupled to H5 (ortho), H7 (ortho), and H8 (meta). Appears as a triplet of doublets or doublet of doublets. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 148 - 152 | Attached to electronegative N and Cl. Expected to be significantly downfield. |

| C8a | 146 - 148 | Quaternary carbon adjacent to nitrogen. |

| C4a | 138 - 142 | Quaternary carbon at the ring junction. |

| C4 | 135 - 138 | Deshielded by adjacent nitrogen. |

| C7 | 130 - 133 | Aromatic CH. |

| C5 | 128 - 130 | Aromatic CH. |

| C6 | 127 - 129 | Aromatic CH. |

| C8 | 126 - 128 | Aromatic CH. |

| C3 | 118 - 122 | Attached to bromine, which has a weaker deshielding effect on carbon compared to chlorine. |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing : Accurately weigh approximately 10-15 mg of purified this compound.

-

Solvation : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial.[4] CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[5]

-

Internal Standard : The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer : Transfer the clear solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4.5 cm).[6]

Instrument Setup and 1D Spectra Acquisition

-

Insertion : Insert the NMR tube into the spectrometer's magnet.

-

Locking & Shimming : Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, indicated by a sharp, symmetrical lock signal and narrow peaks in the subsequent spectra.

-

¹H NMR Acquisition :

-

Pulse Program : Use a standard single-pulse experiment (zgdc30 or similar).[7]

-

Acquisition Parameters : Set an appropriate spectral width (e.g., 16 ppm), acquisition time (~2-3 s), and relaxation delay (1-2 s).

-

Number of Scans : Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Use a standard proton-decoupled pulse experiment (zgpg30 or similar) to obtain singlets for all carbon signals.

-

Acquisition Parameters : Set a wide spectral width (e.g., 240 ppm).

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Enhancement : Utilize techniques like the Nuclear Overhauser Effect (NOE) to enhance signal intensity.[8]

-

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing : Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[9]

-

Integration : Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

Definitive Structural Elucidation with 2D NMR Spectroscopy

For a molecule with several aromatic signals in a narrow chemical shift range, one-dimensional spectra may not be sufficient for unambiguous assignment. Two-dimensional (2D) NMR experiments are essential for confirming the atomic connectivity and finalizing the structure.[10][11]

Caption: Logical workflow for NMR-based structural elucidation.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[6]

-

Expected Correlations : For this compound, a COSY spectrum would reveal cross-peaks connecting the protons within the carbocyclic ring spin system:

-

H5 ↔ H6

-

H6 ↔ H7

-

H7 ↔ H8

-

-

Causality : Observing this chain of correlations allows for the confident assignment of the entire H5-H6-H7-H8 sequence, starting from an unambiguously identified proton like H8 (due to its characteristic peri-effect deshielding). H4 will not show any COSY cross-peaks, confirming its isolation.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal directly to the carbon atom to which it is attached.[4]

-

Expected Correlations : This experiment will provide direct, one-bond ¹H-¹³C connections:

-

H4 ↔ C4

-

H5 ↔ C5

-

H6 ↔ C6

-

H7 ↔ C7

-

H8 ↔ C8

-

-

Causality : HSQC provides a powerful method for resolving ambiguity. Once the proton signals are assigned via COSY and chemical shift analysis, the HSQC spectrum directly provides the chemical shifts of their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for piecing together the complete molecular skeleton. It reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[6]

-

Key Expected Correlations :

-

H4 will show correlations to the quaternary carbons C2 , C4a , and C8a , and to C5 . This is crucial for confirming the assignment of the pyridine ring carbons.

-

H5 will show correlations to C4 , C7 , and the quaternary carbon C4a .

-

H8 will show correlations to C6 , C7 , and the quaternary carbon C8a .

-

-

Causality : HMBC is a self-validating system. The observed long-range correlations must be consistent with the proposed structure. For instance, the correlation between the isolated H4 proton and the C2 carbon provides definitive evidence for their proximity, confirming the position of the chloro-substituent relative to H4. These correlations allow for the unambiguous assignment of the non-protonated carbons (C2, C3, C4a, C8a), which is impossible with 1D or other 2D techniques alone.

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on a synergistic combination of predictive analysis and rigorous experimental verification. This guide provides the foundational knowledge and detailed protocols necessary for this task. By first predicting the ¹H and ¹³C NMR spectra based on established substituent effects, researchers can form a strong initial hypothesis. Subsequently, the application of a systematic workflow involving 1D NMR acquisition followed by advanced 2D techniques—COSY for proton connectivity, HSQC for direct C-H attachment, and HMBC for long-range skeletal assembly—provides the unambiguous evidence required for definitive structural confirmation. This integrated approach ensures the highest level of scientific integrity and is an indispensable methodology in modern chemical research and drug development.

References

- AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES,. (n.d.). DTIC.

- Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis.

- Wenger, J., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. ACS Publications.

- Fuyuhiro, A., et al. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.

- Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Scilit.

- ResearchGate. (2016). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. NIH.

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW.

- Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek.

- ACS Publications. (n.d.). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews.

- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry.

- OPENPUB Global Publisher. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. OPENPUB.

- de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC. NIH.

- Magritek Blog. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Bruker. (n.d.). Basic NMR Experiments.

- Modgraph. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation.

- Abraham, R. J., et al. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. hmc.edu [hmc.edu]

- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. openpubglobal.com [openpubglobal.com]

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-2-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 3-bromo-2-chloroquinoline. As a halogenated quinoline derivative, this compound is a valuable intermediate in synthetic and medicinal chemistry. However, its structural motifs necessitate a thorough understanding of its potential hazards to ensure safe laboratory practices. This document moves beyond a standard Safety Data Sheet (SDS) to provide in-depth context, causality behind safety measures, and practical experimental guidance for researchers.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is classified as an irritant, causing skin, eye, and respiratory irritation[1]. While specific toxicological data for this compound is limited, the known hazards of the quinoline core and halogenated aromatic systems warrant a cautious approach.

1.1. GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) classification for this compound indicates the following hazards[1]:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

1.2. Toxicological Profile: An Analog-Based Assessment

Due to the absence of specific acute and chronic toxicity data for this compound, a risk assessment should be informed by the toxicological profiles of related compounds. Quinoline itself is a suspected carcinogen and can cause liver damage with chronic exposure. Halogenated quinolines have been associated with a range of toxic effects, including neurotoxicity in some cases. Therefore, it is prudent to handle this compound as a substance with potential for significant toxicity and to minimize all routes of exposure.

Physical and Chemical Properties: Implications for Safe Handling

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 101870-60-4 | [1] |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | 96-98 °C | Supplier Data |

| Boiling Point | 311.2 ± 22.0 °C (Predicted) | Supplier Data |

| Density | 1.673 ± 0.06 g/cm³ (Predicted) | Supplier Data |

| Solubility | Insoluble in water, soluble in many organic solvents | General chemical principles |

The solid nature of this compound at room temperature reduces the risk of inhalation of vapors compared to a liquid, but fine powders can be easily aerosolized. Its low solubility in water means that spills will not be readily diluted and may persist.

Reactivity and Stability: Preventing Hazardous Incidents

3.1. Incompatible Materials

Avoid contact with strong oxidizing agents, strong bases, and metals, as these may initiate vigorous or exothermic reactions.

3.2. Hazardous Decomposition Products

Thermal decomposition can lead to the release of toxic and corrosive gases, including[2][3][4]:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen bromide (HBr)

-

Hydrogen chloride (HCl)

All work with this compound that has the potential for thermal decomposition should be performed in a well-ventilated chemical fume hood.

Exposure Control and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust exposure control strategy is paramount when handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

4.1. Engineering Controls

-

Chemical Fume Hood: All weighing, handling, and reactions involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

4.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound[1]:

-

Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn in situations with a high risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use.

-

Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn at all times.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a full-face respirator with appropriate cartridges should be used.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

5.1. Handling

-

Handle in a well-ventilated place, preferably a chemical fume hood[1].

-

Avoid contact with skin, eyes, and clothing[1].

-

Avoid formation of dust and aerosols[1].

-

Use non-sparking tools and prevent fire caused by electrostatic discharge[1].

-

Wash hands thoroughly after handling[1].

5.2. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[1].

-

Store locked up[1].

-

Keep away from incompatible materials such as strong oxidizing agents.

5.3. Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash.

-

Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Contaminated materials (e.g., gloves, weigh paper) should also be disposed of as hazardous waste.

Emergency Procedures: Preparedness and Response

6.1. First-Aid Measures

In case of exposure, immediate action is critical.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1].

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1].

6.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and contact with the substance. Wear appropriate PPE, including respiratory protection[1].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains[1].

-

Containment and Cleanup: Collect the spilled material using a method that does not generate dust (e.g., gently sweep or use a HEPA-filtered vacuum). Place in a suitable, closed container for disposal[1].

6.3. Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1].

-

Specific Hazards: Thermal decomposition can produce hazardous gases.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[1].

Experimental Protocol: Synthesis of a this compound Derivative (Illustrative Example)

The following is an illustrative protocol for the synthesis of a this compound derivative, adapted from the literature on the synthesis of related compounds. This protocol should be adapted and optimized for the specific target molecule and performed with all necessary safety precautions.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate quinoline precursor in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

-

Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add the brominating and chlorinating reagents (e.g., N-bromosuccinimide and N-chlorosuccinimide) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a valuable chemical intermediate that demands a high level of respect and careful handling. By understanding its potential hazards, implementing robust exposure controls, and adhering to safe laboratory practices, researchers can mitigate the risks associated with its use. This guide serves as a foundation for developing a comprehensive safety protocol tailored to the specific applications of this compound in your laboratory. Always consult the most recent Safety Data Sheet and your institution's safety guidelines before commencing any work with this compound.

References

- Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties.

- Toxicity of Halogenated Oxyquinolines in Dogs. A Clinical Study: III. Intoxication Experiments.

- 6-Bromoquinoline - SAFETY DATA SHEET.

- Toxicological Review of Quinoline (CAS No. 91-22-5).

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate.

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.

- Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings - PubMed.

- SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL) - Semantic Scholar.

- ANALYSIS OF QUINOLINEQUINONE REACTIVITY, CYTOTOXICITY, AND ANTI-HIV-1 PROPERTIES - PMC - NIH.

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents.

- Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry - ACS Publications.

Sources

Fundamental Principles: Reactivity of the Quinoline Core

An In-Depth Technical Guide to the Electrophilic Substitution of 2-Chloroquinoline

This guide provides a comprehensive exploration of the electrophilic substitution reactions of 2-chloroquinoline, a pivotal heterocyclic compound in medicinal and materials chemistry. We will delve into the underlying principles governing its reactivity and regioselectivity, offering field-proven insights into experimental design and mechanistic interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile scaffold.

To comprehend the reactivity of 2-chloroquinoline, we must first consider the electronic nature of the parent quinoline molecule. Quinoline is a bicyclic heteroaromatic system where a benzene ring is fused to a pyridine ring. The nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing inductive effect, significantly deactivating this ring towards electrophilic attack. Consequently, electrophilic substitution on quinoline preferentially occurs on the more electron-rich benzenoid ring.[1][2]

The reaction proceeds via the formation of a cationic intermediate, known as a Wheland complex or arenium ion. Attack at positions 5 and 8 is favored because the positive charge in the resulting intermediate can be delocalized over two resonance structures without disrupting the aromatic sextet of the pyridine ring.[1][3] In contrast, attack at positions 6 and 7 leads to less stable intermediates where only one such resonance contributor is possible. Therefore, under vigorous conditions, quinoline typically undergoes electrophilic substitution to yield a mixture of 5- and 8-substituted products.[2]

The Directing Influence of the 2-Chloro Substituent

The introduction of a chlorine atom at the C-2 position of the pyridine ring further modulates the molecule's reactivity. The chlorine atom exhibits a dual electronic effect:

-

Inductive Effect (-I): As a halogen, chlorine is highly electronegative and withdraws electron density from the ring through the sigma bond, causing deactivation.[4][5]

-

Resonance Effect (+M): The lone pairs on the chlorine atom can be donated into the pi-system, which directs incoming electrophiles to the ortho and para positions.[5][6]

In the case of halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups overall.[4][6] However, the resonance effect, though weaker, is sufficient to direct substitution to ortho and para positions. For 2-chloroquinoline, the chlorine atom is on the already deactivated pyridine ring. Its primary influence is to further decrease the overall nucleophilicity of the quinoline system, meaning that electrophilic substitution reactions will require more forcing conditions compared to unsubstituted quinoline. The inherent preference for substitution at C-5 and C-8 on the benzenoid ring remains the dominant directive.

Caption: Logical flow of directing effects in 2-chloroquinoline.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a cornerstone electrophilic substitution reaction. For 2-chloroquinoline, this reaction predictably yields a mixture of 2-chloro-5-nitroquinoline and 2-chloro-8-nitroquinoline. The reaction requires strong acidic conditions to generate the nitronium ion (NO₂⁺) electrophile.

The mechanism involves the attack of the benzenoid ring on the nitronium ion. The stability of the resulting sigma complexes dictates the product distribution. Both attacks at C-5 and C-8 produce relatively stable intermediates where the aromaticity of the pyridine ring is preserved across key resonance structures.

Sources

regioselective synthesis of 3-Bromo-2-chloroquinoline

An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromo-2-chloroquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized derivatives often exhibiting significant biological activity.[1] Among these, this compound stands out as a highly versatile synthetic intermediate. The strategic placement of the chloro and bromo substituents allows for differential reactivity in cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of robust and regioselective methodologies for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed experimental protocols, and offer insights into reaction optimization.

Introduction: The Strategic Importance of this compound

The utility of this compound as a building block is primarily due to the orthogonal reactivity of the C2-Cl and C3-Br bonds. The C2 position is more susceptible to nucleophilic aromatic substitution, while the C3-bromine is ideal for a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for a stepwise and controlled elaboration of the quinoline core, making it an invaluable precursor in the synthesis of novel pharmaceuticals and functional materials.

Synthetic Strategies for Regioselective Synthesis

The can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on two primary, reliable, and well-documented approaches:

-

Strategy A: Synthesis from a pre-functionalized quinoline precursor, specifically 3-bromoquinolin-2(1H)-one (3-bromocarbostyril).

-

Strategy B: A de novo construction of the quinoline ring system via [4+2] cycloaddition.

Strategy A: Chlorination of 3-Bromoquinolin-2(1H)-one

This is a highly efficient and direct method that leverages a commercially available or readily synthesized starting material. The underlying principle is the conversion of the amide functionality in 3-bromoquinolin-2(1H)-one into a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

The reaction proceeds via the formation of a Vilsmeier-Haack-type intermediate, where the oxygen of the amide is activated by POCl₃, making the C2 carbon highly electrophilic and susceptible to chloride attack.

Below is a logical workflow for this synthetic approach:

Caption: Workflow for the synthesis of this compound from 3-bromoquinolin-2(1H)-one.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-bromoquinolin-2(1H)-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The POCl₃ often serves as both the chlorinating agent and the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Bromoquinolin-2(1H)-one | [2] |

| Reagent | Phosphorus Oxychloride (POCl₃) | [2] |

| Typical Yield | >85% | [2] |

| Purity | >98% (after purification) | N/A |

Strategy B: Formal [4+2] Cycloaddition of N-Aryliminium Ions with 1-Bromoalkynes

This elegant approach builds the 3-bromoquinoline core with high regioselectivity.[3] It involves the in-situ generation of an N-aryliminium ion from an arylmethyl azide, which then undergoes a formal [4+2] cycloaddition with a 1-bromoalkyne.[3] The reaction is typically promoted by a strong acid like trifluoromethanesulfonic acid (TfOH).

The regioselectivity is dictated by the electronic properties of the reacting partners during the cyclization step, ensuring the bromine atom is positioned at C3 of the newly formed quinoline ring.

Caption: Reaction pathway for the synthesis of 3-bromoquinolines via [4+2] cycloaddition.

Experimental Protocol: Synthesis of a 3-Bromoquinoline Derivative via [4+2] Cycloaddition [3]

-

Reaction Setup: To a solution of the arylmethyl azide (1.0 eq) and the 1-bromoalkyne (2.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE), add trifluoromethanesulfonic acid (TfOH) at room temperature.

-

Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60°C) for the required time (typically several hours), monitoring by TLC.

-

Oxidation: Upon consumption of the starting materials, cool the mixture and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 eq).

-

Work-up: Stir for an additional period until the aromatization is complete. Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 3-bromoquinoline derivative.

| Parameter | Value | Reference |

| Starting Materials | Arylmethyl azide, 1-Bromoalkyne | [3] |

| Promoter/Catalyst | Trifluoromethanesulfonic acid (TfOH) | [3] |

| Oxidant | DDQ | [3] |

| Typical Yield | 50-80% | [3] |

| Regioselectivity | Excellent | [3] |

Conclusion

The is a critical process for chemists engaged in the development of novel pharmaceuticals and functional materials. The chlorination of 3-bromoquinolin-2(1H)-one represents a direct and high-yielding approach, particularly when the precursor is readily available. For more complex, substituted quinolines, the formal [4+2] cycloaddition offers a powerful and highly regioselective alternative for constructing the core structure. The choice of synthetic route should be guided by factors such as substrate availability, desired substitution patterns, and scalability. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable chemical intermediate.

References

- Sabol, M. R., Owen, J. M., & Erickson, W. R. (2000). A Novel and Efficient Synthesis of 2,3-Dichloroquinoline.

- Wang, Y., et al. (2018). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 83(15), 8344-8354. [Link]

- Wikipedia. (n.d.). Sandmeyer reaction. [Link]

Sources

discovery of 3-Bromo-2-chloroquinoline derivatives

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 3-Bromo-2-chloroquinoline Derivatives

Foreword: The Quinoline Core in Modern Chemistry

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1][2] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for interacting with biological targets. The strategic functionalization of this core is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Among the vast library of functionalized quinolines, this compound derivatives have emerged as exceptionally versatile and powerful synthetic intermediates. The presence of two distinct halogen atoms at the C2 and C3 positions—a chloro group susceptible to nucleophilic substitution and a bromo group ideal for metal-catalyzed cross-coupling reactions—offers a gateway to complex molecular architectures. This guide provides a comprehensive exploration of the synthesis, characterization, and strategic application of these pivotal building blocks, grounded in field-proven insights and established protocols.

Strategic Synthesis of the this compound Scaffold

The efficient and regioselective construction of the this compound core is paramount. While various methods exist for quinoline synthesis, the Vilsmeier-Haack reaction stands out as a robust and widely adopted method for generating the 2-chloroquinoline-3-carbaldehyde precursor, which can then be further elaborated.[3][4] More contemporary approaches, particularly those employing microwave irradiation, have significantly improved the efficiency of these transformations.[5][6]

The Vilsmeier-Haack Approach: A Classic Route to 2-Chloroquinolines

The Vilsmeier-Haack reaction provides a reliable pathway to 2-chloroquinoline-3-carbaldehydes from readily available N-arylacetamides (acetanilides).[3] The causality behind this choice lies in its efficiency and the direct installation of key functional groups. The reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)), which acts as a formylating and chlorinating agent in a one-pot cyclization process.

The mechanism involves the initial formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring of the acetanilide. A subsequent intramolecular cyclization, followed by dehydration and chlorination, yields the 2-chloroquinoline-3-carbaldehyde. This intermediate is a critical node, as the aldehyde can be removed or transformed, and the C3 position can be subsequently brominated.

Microwave-Assisted Synthesis: Enhancing Efficiency and Yield

Conventional heating methods for quinoline synthesis can be time-consuming and often result in moderate yields.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative, leveraging dielectric heating to achieve rapid and uniform temperature increases.[6] This technology dramatically reduces reaction times from hours to minutes and frequently improves product yields by minimizing the formation of side products.[3][5] For instance, the Vilsmeier-Haack cyclization of acetanilides to 2-chloroquinoline-3-carbaldehydes can be completed in minutes under microwave irradiation, compared to several hours with conventional heating.[3][7]

Comparative Synthesis Data: Conventional vs. Microwave-Assisted

| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Acetanilide to 2-Chloroquinoline-3-carbaldehyde | Conventional | Reflux | 4-6 h | ~65% | [5] |

| Acetanilide to 2-Chloroquinoline-3-carbaldehyde | Microwave | 100-150 °C | 5-10 min | 90-95% | [3][5] |

| Suzuki Coupling on Bromoquinoline | Conventional | 80-100 °C | 12-24 h | 60-80% | [5] |

| Suzuki Coupling on Bromoquinoline | Microwave | 120-150 °C | 15-30 min | 85-97% | [5] |

Direct Bromination Strategies

While direct C-H bromination of a pre-formed 2-chloroquinoline ring is feasible, achieving high regioselectivity for the C3 position can be challenging and often leads to a mixture of products.[8] A more controlled and reliable strategy involves the electrophilic cyclization of N-(2-alkynyl)aniline precursors using a bromine source like molecular bromine (Br₂).[9] This method proceeds via a 6-endo-dig cyclization pathway, ensuring the bromine atom is installed specifically at the C3 position.[9]

The logical workflow for a common and efficient synthesis is depicted below.

Structural Elucidation and Spectroscopic Characterization

Unambiguous structural confirmation is the bedrock of chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for the characterization of this compound derivatives.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of the molecule.[11]

-

¹H NMR: The proton spectrum of a this compound will show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The absence of a signal for H3 is a key indicator of successful bromination at this position. The H4 proton is often the most deshielded proton on the pyridine ring (after H2, which is absent), appearing as a sharp singlet or a narrow doublet, providing clear evidence of C3 substitution.[12][13]

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display signals for all carbon atoms in the molecule. The carbons attached to the halogens (C2 and C3) will show characteristic chemical shifts. The C2 carbon, bonded to both nitrogen and chlorine, will be significantly deshielded, while the C3 carbon signal will be influenced by the attached bromine.[8][14]

Expected NMR Data for a Representative this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | H-4 | 8.1 - 8.5 | s | Deshielded due to proximity to N and absence of H3 coupling. |

| H-5 | 7.8 - 8.0 | d | Part of the benzene ring system. | |

| H-6 | 7.6 - 7.8 | t | Part of the benzene ring system. | |

| H-7 | 7.7 - 7.9 | t | Part of the benzene ring system. | |

| H-8 | 8.0 - 8.2 | d | Deshielded due to peri-interaction with N. | |

| ¹³C | C-2 | 148 - 152 | s | Attached to electronegative Cl and N. |

| C-3 | 118 - 122 | s | Attached to Br. | |

| C-4 | 138 - 142 | s | Deshielded by N. | |

| C-4a | 127 - 129 | s | Bridgehead carbon. | |

| C-5 to C-8 | 125 - 135 | s | Aromatic carbons. | |

| C-8a | 146 - 148 | s | Bridgehead carbon. |

Note: Values are approximate and can vary based on the solvent and other substituents on the quinoline ring.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the molecular weight and elemental composition. For this compound, the MS spectrum is particularly informative due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[10] The molecular ion region will exhibit a unique cluster of peaks (M, M+2, M+4, M+6) reflecting the various combinations of these isotopes, which serves as an unmistakable signature for the presence of one bromine and one chlorine atom.

Applications in Medicinal Chemistry and Drug Development

3-Bromo-2-chloroquinolines are not typically final drug products but are highly valued as strategic intermediates. Their utility stems from the orthogonal reactivity of the two halogen atoms.[2] The chloro group at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr), while the bromo group at C3 is a prime handle for palladium-catalyzed cross-coupling reactions.

This differential reactivity allows for a stepwise and controlled elaboration of the quinoline core, making these compounds ideal starting points for building libraries of complex molecules for screening.[2]

-

Anticancer Agents: Many potent kinase inhibitors and anticancer agents feature a substituted quinoline core.[15][16] The this compound scaffold can be used to synthesize derivatives that have shown activity against various cancer cell lines, including breast, prostate, and gastric cancer.[17][18]

-

Antimicrobial Agents: The quinoline ring is a well-known pharmacophore in antimicrobial drugs.[7] Derivatives synthesized from this compound have been investigated for their antibacterial and antifungal properties.[19][20]

-

Anti-Tuberculosis Drug Development: The diarylquinoline class of drugs, which includes the FDA-approved drug Bedaquiline, has revolutionized the treatment of multi-drug-resistant tuberculosis. 3-Benzyl-6-bromo-2-chloroquinoline is a known intermediate in the synthesis of Bedaquiline analogues, highlighting the direct relevance of this scaffold in developing life-saving medicines.[21]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. jmpas.com [jmpas.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]